1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]oxazine core fused to a benzo[e] ring system and linked to a piperidine moiety via a spiro junction. The isopropyl group at the 1'-position, methoxy substituent at C7, and phenyl group at C2 contribute to its unique steric and electronic properties.
Properties
IUPAC Name |
7-methoxy-2-phenyl-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17(2)26-14-12-24(13-15-26)27-21(16-20(25-27)18-8-5-4-6-9-18)19-10-7-11-22(28-3)23(19)29-24/h4-11,17,21H,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUAHBVSYVAZND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic compound belonging to the class of spiro compounds. Its unique structure suggests potential biological activities that warrant investigation.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes a piperidine ring and a spirocyclic moiety that may contribute to its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties. The presence of the piperidine ring is often associated with enhanced interaction with biological targets, leading to potential antibacterial or antifungal effects.
- CNS Activity : Compounds with similar frameworks have been studied for their effects on the central nervous system (CNS), suggesting potential applications in neuropharmacology. The presence of methoxy and phenyl groups may enhance lipophilicity, facilitating blood-brain barrier penetration.
- Anticancer Properties : Some spiro compounds have shown promise in cancer research. Their unique structural features may interact with specific molecular pathways involved in cell proliferation and apoptosis.
Antimicrobial Studies
A study on related pyrazolo compounds demonstrated significant antimicrobial activity against various bacterial strains. For instance, derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that 1'-isopropyl-7-methoxy derivatives may exhibit similar properties due to structural similarities .
Neuropharmacological Evaluation
Research into related compounds has indicated potential neuroprotective effects. A study examining the effects of various piperidine derivatives found that they could modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that 1'-isopropyl-7-methoxy-2-phenyl derivatives might also influence mood disorders or neurodegenerative diseases .
Anticancer Activity
In vitro studies on spiro compounds have revealed their ability to induce apoptosis in cancer cell lines. One study highlighted that specific structural modifications enhanced cytotoxicity against breast cancer cells. This indicates a promising avenue for further exploration of 1'-isopropyl-7-methoxy derivatives in cancer therapy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanisms of action are under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival.
- Neuroprotective Effects : Some studies have indicated that compounds within this chemical class may possess neuroprotective qualities. They could potentially be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Activity : The compound's structural characteristics may allow it to interact with bacterial membranes or inhibit essential enzymes, thereby exhibiting antimicrobial properties. Further research is needed to elucidate its spectrum of activity against various pathogens.
Synthetic Organic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the development of new heterocyclic compounds through various reaction pathways:
- Heterocycle Formation : The compound can be utilized as a starting material for synthesizing pyrazoles and other heterocycles, which are significant in pharmaceuticals.
- Functionalization : The presence of reactive functional groups enables chemists to modify the molecule further, tailoring it for specific applications or enhancing its biological activity.
Materials Science
Research into the use of 1'-Isopropyl-7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] in materials science is still emerging. Potential applications include:
- Polymer Development : Its incorporation into polymer matrices could lead to materials with improved mechanical properties or enhanced thermal stability.
- Nanocomposites : The compound may also be explored for use in nanocomposite materials that leverage its unique structural properties for applications in electronics or photonics.
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : Methoxy groups at C7 enhance electron density in the aromatic system, while chloro substituents (e.g., in 303104-58-7) introduce electron-withdrawing effects, altering reactivity .
- Spiro Ring Variations : Replacing piperidine with cyclohexane (as in 371236-17-8) increases conformational rigidity, which may affect bioavailability .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
